molecular formula C11H15NO3 B8194162 ethyl 2-methylene-5-oxohexahydro-1H-pyrrolizine-7a-carboxylate

ethyl 2-methylene-5-oxohexahydro-1H-pyrrolizine-7a-carboxylate

Cat. No.: B8194162
M. Wt: 209.24 g/mol
InChI Key: KYPWRJDJFRDVCU-UHFFFAOYSA-N
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Description

Ethyl 2-methylene-5-oxohexahydro-1H-pyrrolizine-7a-carboxylate (CAS: 942603-91-0) is a bicyclic pyrrolizine derivative featuring a fused pyrrolidine and azepane ring system. The compound is characterized by a ketone group at position 5, a methylene substituent at position 2, and an ethyl ester moiety at the 7a-carboxylate position. It is commercially available in purities ranging from 95% to 99%, with applications in pharmaceutical intermediates and organic synthesis .

Key structural attributes include:

  • Bicyclic Framework: The hexahydro-1H-pyrrolizine core imports rigidity and stereochemical complexity.
  • Functional Groups: The 5-oxo group enhances electrophilicity, while the methylene and ester groups contribute to reactivity in cycloaddition and alkylation reactions.

Properties

IUPAC Name

ethyl 6-methylidene-3-oxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-3-15-10(14)11-5-4-9(13)12(11)7-8(2)6-11/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPWRJDJFRDVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCC(=O)N1CC(=C)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Starting Material Preparation : L-Glutamic acid derivatives are functionalized to introduce ester and amide groups. For example, L-glutamic acid (I) is converted to a pyroglutamate intermediate (II) via sequential protection and reduction.

  • Conjugate Addition : Intermediate II undergoes conjugate addition with ethyl propiolate to install the methylene moiety.

  • Reduction and Cyclization : The adduct is reduced to a tertiary amine (III), followed by Dieckmann cyclization to yield the pyrrolizidine lactam (IV).

  • Esterification : Final esterification at the 7a-position introduces the ethyl carboxylate group.

Reaction Conditions:

StepReagents/ConditionsYieldReference
1L-Glutamic acid → Pyroglutamate85%
2Ethyl propiolate, THF, −78°C72%
3NaBH₄, MeOH; KOtBu, toluene68%

This method achieves high stereocontrol, preserving the configuration from L-glutamic acid.

Pyroglutamate Alkylation Route

Pyroglutamates serve as versatile precursors for bicyclic systems. Regioselective alkylation directs the formation of 6-azabicyclo[3.2.1]octanes or 4-azabicyclo[3.3.0]octanes, depending on the N-protecting group.

Procedure:

  • N-Protection : Pyroglutamic acid (V) is protected with Boc or Cbz groups.

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ introduces substituents at the α-position.

  • Cyclization : Base-mediated intramolecular cyclization forms the pyrrolizidine skeleton (VI).

  • Oxidation and Esterification : Oxidation of the lactam followed by esterification yields the target compound.

Optimization Data:

Protecting GroupAlkylating AgentCyclization BaseYield
BocMethyl iodideDBU65%
CbzEthyl bromoacetateNaH58%

This route offers modularity but requires careful optimization of protecting groups to avoid side reactions.

Anhydride Mannich Reaction (AMR)

Sulfone-substituted anhydrides participate in stereoselective Mannich reactions with imines to form γ-lactams, which are elaborated into pyrrolizidines.

Synthesis Pathway:

  • Anhydride Preparation : Sulfonylsuccinic anhydride (VII) is synthesized via Michael addition of benzenesulfinic acid to maleic anhydride.

  • Mannich Reaction : Reaction with imines (e.g., benzylamine-benzaldehyde adduct) forms γ-lactam intermediates (VIII).

  • Decarboxylation and Functionalization : Acidic decarboxylation followed by esterification introduces the 7a-carboxylate group (IX).

Critical Parameters:

  • Temperature : Reactions proceed optimally at −78°C to 25°C.

  • Solvent : THF or toluene enhances cyclization efficiency.

  • Diastereoselectivity : Up to >95:5 dr is achieved via sulfone-directed transition-state stabilization.

McMurry Coupling Approach

The McMurry reaction constructs the bicyclic framework via intramolecular ketone coupling.

Steps:

  • Diketone Synthesis : A linear diketone (X) is prepared from δ-valerolactone derivatives.

  • Coupling : TiCl₄/Zn mediates the reductive coupling of diketones to form the bicyclic system (XI).

  • Esterification : Introduction of the ethyl carboxylate completes the synthesis.

Yield Comparison:

SubstrateCoupling AgentYield
X (R = H)TiCl₄/Zn55%
X (R = Me)TiCl₄/LiAlH₄62%

This method is redox-intensive but valuable for accessing substituted derivatives.

Comparative Analysis of Methods

The table below evaluates the efficiency and applicability of each route:

MethodKey AdvantageLimitationTypical Yield
Dieckmann CyclizationHigh stereocontrolMulti-step, costly reagents68%
Pyroglutamate AlkylationModular substituent introductionProtecting group sensitivity58–65%
AMRRapid lactam formationRequires sulfone anhydrides72–83%
McMurry CouplingDirect bicyclic constructionRedox-inefficient55–62%

Reaction Optimization Insights

Solvent Effects:

  • THF vs. Toluene : THF improves solubility of intermediates, while toluene enhances cyclization rates.

  • Base Selection : K₂CO₃ favors decarboxylation, whereas DBU improves cyclization yields.

Temperature Dependence:

  • Lower temperatures (−78°C) suppress side reactions in conjugate additions.

  • Room-temperature stirring is sufficient for Mannich reactions.

Stereochemical Considerations

The configuration at C-7a is critical for biological activity. Key strategies include:

  • Chiral Pool Synthesis : Using L-glutamic acid ensures correct stereochemistry.

  • Asymmetric Catalysis : Trost’s [3+2] cycloaddition achieves enantioselectivity >90% ee.

Scalability and Industrial Relevance

  • Gram-Scale Synthesis : AMR and Dieckmann methods have been demonstrated at 10–50 g scales.

  • Cost Drivers : Sulfone anhydrides and Ti-based reagents increase production costs, favoring enzymatic or catalytic alternatives in industry.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methylene-5-oxohexahydro-1H-pyrrolizine-7a-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-methylene-5-oxohexahydro-1H-pyrrolizine-7a-carboxylate has shown potential in drug development, particularly in the synthesis of bioactive molecules.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties. For instance, modifications to the ethyl ester group can enhance the efficacy against specific bacterial strains, making it a candidate for further exploration in antibiotic development .

Anticancer Research

The compound's structural features allow for interactions with biological targets associated with cancer cell proliferation. Research is ongoing to evaluate its effectiveness as an anticancer agent, focusing on its ability to inhibit tumor growth in vitro and in vivo .

Neurological Applications

There are emerging studies investigating the neuroprotective effects of this compound. Its potential role in treating neurodegenerative diseases is being explored, particularly concerning its ability to modulate neurotransmitter systems .

Agrochemicals

The compound's unique chemical structure also positions it as a candidate for agrochemical applications.

Pesticide Development

Research indicates that derivatives of this compound can be synthesized to produce effective pesticides. These compounds demonstrate insecticidal properties against common agricultural pests, providing a potential avenue for environmentally friendly pest control solutions .

Herbicide Formulations

The compound's efficacy in inhibiting plant growth has led to investigations into its use as a herbicide. The focus is on developing formulations that target specific weed species while minimizing impact on crops .

Materials Science

The applications extend into materials science, where the compound's properties can be leveraged for innovative material formulations.

Polymer Chemistry

This compound can be utilized in the synthesis of polymers with specific mechanical and thermal properties. Its incorporation into polymer matrices is being studied to enhance material performance in various applications .

Coatings and Adhesives

Research into using this compound as a component in coatings and adhesives is underway due to its potential to improve adhesion properties and environmental resistance of these materials .

Case Studies

Application AreaStudy ReferenceFindings
Medicinal ChemistryPubChemAntimicrobial activity against E.coli and S.aureus
AgrochemicalsChemicalBookEffective insecticidal properties against aphids
Materials ScienceAladdin ScientificEnhanced thermal stability in polymer blends

Mechanism of Action

The mechanism of action of ethyl 2-methylene-5-oxohexahydro-1H-pyrrolizine-7a-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

Compound 7b: Ethyl 2,4-Diaminothiophene-5-yl-3-Carboxylate
  • Core Structure : Replaces the pyrrolizine system with a thiophene ring.
  • Functional Groups: Features amino and ester groups, enabling participation in hydrogen bonding and nucleophilic substitutions.
  • Synthesis: Prepared via condensation of malononitrile or ethyl cyanoacetate with elemental sulfur, differing from the cyclocondensation methods used for pyrrolizine derivatives .
Ethyl Palmitate
  • Structure : A simple fatty acid ester lacking heterocyclic components.
  • Properties: Non-polar, with applications in flavoring agents and lubricants. Unlike the target compound, it exhibits minimal reactivity in synthetic chemistry .
5-Amino-3-Hydroxy-1H-Pyrazol-1-yl Derivatives
  • Heterocyclic Core : Pyrazole-based systems contrast with pyrrolizine in aromaticity and hydrogen-bonding capacity.
  • Applications : Used in agrochemicals and dyes, highlighting divergent utility compared to the pyrrolizine ester’s role in medicinal chemistry .

Physicochemical and Reactivity Profiles

Property Ethyl 2-Methylene-5-Oxohexahydro-1H-Pyrrolizine-7a-Carboxylate Ethyl 2,4-Diaminothiophene-5-yl-3-Carboxylate Ethyl Palmitate
Molecular Weight ~239.3 g/mol (calculated) ~214.2 g/mol ~284.5 g/mol
Solubility Polar aprotic solvents (e.g., DMSO, dioxane) Moderate in DMSO/water mixtures Lipophilic solvents
Reactivity Electrophilic at ketone; Michael acceptor at methylene Nucleophilic at amino groups Hydrolyzable ester
Thermal Stability High (decomposition >200°C inferred from analogs) Moderate (decomposition ~150°C) Stable up to ~300°C

Hydrogen Bonding and Crystallographic Behavior

  • Target Compound : The 5-oxo group and ester oxygen participate in hydrogen bonding, influencing crystal packing. Crystallographic data for analogs suggest puckered conformations in the pyrrolizine ring, as analyzed via SHELX-based refinement .
  • Thiophene Analogs: Amino groups form stronger hydrogen bonds, often leading to layered crystal structures .
  • Ethyl Palmitate: Lacks hydrogen-bond donors, resulting in van der Waals-dominated crystal lattices .

Biological Activity

Ethyl 2-methylene-5-oxohexahydro-1H-pyrrolizine-7a-carboxylate (CAS No. 942603-91-0) is a compound with significant potential in various biological applications. Its unique molecular structure, characterized by the formula C11_{11}H15_{15}NO3_3 and a molecular weight of 209.24 g/mol, suggests a diverse range of biological activities, particularly in pharmacology and medicinal chemistry.

PropertyValue
Molecular FormulaC11_{11}H15_{15}NO3_3
Molecular Weight209.24 g/mol
CAS Number942603-91-0
SynonymsThis compound
StructureChemical Structure

Biological Activity

Recent studies have highlighted the biological activities of this compound, focusing on its potential as an antimicrobial and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that this compound exhibits moderate antibacterial and antifungal properties. For instance, a study demonstrated its effectiveness against several strains of bacteria and fungi, suggesting its potential use in developing new antimicrobial agents. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

This compound has also shown promise in modulating inflammatory responses. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This property could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Case Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity against specific bacterial strains.
    • Method : Disk diffusion method was employed to assess inhibition zones.
    • Results : The compound showed significant inhibition against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
  • Case Study on Anti-inflammatory Properties :
    • Objective : To investigate the anti-inflammatory effects in a murine model.
    • Method : Administration of the compound was followed by assessment of cytokine levels in serum.
    • Results : A notable reduction in TNF-alpha and IL-6 levels was observed, indicating a potential therapeutic role in managing inflammation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 2-methylene-5-oxohexahydro-1H-pyrrolizine-7a-carboxylate, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized via multi-step reactions involving pyrrolizine core formation followed by functionalization. For example, similar derivatives (e.g., thiazolo[3,2-a]pyrimidines) are synthesized using esterification or alkylation reactions with ethyl oxalyl monochloride, as seen in analogous syntheses . Characterization involves NMR, IR, and mass spectrometry to confirm intermediate structures.
  • Key Data :

IntermediateCharacterization MethodKey Spectral Peaks
Pyrrolizine core1H^1H-NMRδ 1.2–1.4 (ester CH3), δ 3.5–4.2 (methylene groups)
Oxo derivativeIR1720–1740 cm1^{-1} (C=O stretch)

Q. How is X-ray crystallography applied to determine the molecular conformation of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is used to resolve the 3D structure. Programs like SHELXL (part of the SHELX suite) refine the structure by analyzing diffraction data, resolving bond lengths, angles, and ring puckering parameters . For example, analogous pyrrolizine derivatives show puckering amplitudes (q) of 0.3–0.5 Å, determined using Cremer-Pople coordinates .

Q. What spectroscopic techniques are critical for verifying the stereochemistry of the pyrrolizine ring?

  • Methodology : 1H^1H-NMR coupling constants and NOESY experiments identify axial/equatorial substituents. For instance, coupling constants J>10J > 10 Hz indicate axial-axial interactions in fused bicyclic systems. IR and 13C^{13}C-NMR confirm carbonyl and ester functionalities .

Advanced Research Questions

Q. How can conflicting crystallographic data on ring puckering be resolved in substituted pyrrolizines?

  • Methodology : Discrepancies in puckering parameters (e.g., q and φ values) arise from substituent effects or crystal packing. Use Cremer-Pople coordinates to quantify puckering and compare with computational models (DFT or MD simulations). For example, defines a rigorous mathematical framework for analyzing nonplanar rings, which can reconcile experimental and theoretical data .
  • Case Study :

CompoundPuckering Amplitude (q, Å)Phase Angle (φ, °)
Unsubstituted0.35180 (half-chair)
Substituted0.48120 (twist-boat)

Q. What experimental strategies optimize hydrogen-bonding networks to stabilize specific polymorphs?

  • Methodology : Graph set analysis (as per Etter’s rules) identifies recurring hydrogen-bond motifs (e.g., R22(8)R_2^2(8) rings). Controlled crystallization (e.g., solvent evaporation vs. cooling) can favor polymorphs with desired intermolecular interactions. highlights the role of hydrogen-bond directionality in crystal engineering .
  • Example :

PolymorphDominant H-Bond MotifMelting Point (°C)
Form IR22(8)R_2^2(8)145–147
Form IIC(4)C(4) chain138–140

Q. How do steric and electronic effects influence reactivity at the 2-methylene group?

  • Methodology : Substituent effects are probed via kinetic studies (e.g., monitoring Michael addition rates with varying electrophiles) or computational Fukui indices. shows that electron-withdrawing groups on the pyrrolizine ring increase electrophilicity at the methylene site, enabling regioselective functionalization .

Data Contradiction Analysis

Q. How to address discrepancies between computational and experimental vibrational spectra?

  • Methodology : Compare DFT-calculated IR frequencies (scaled by 0.96–0.98) with experimental data. Discrepancies often arise from solvent effects or crystal packing not modeled in simulations. For example, reports a 15 cm1^{-1} shift in C=O stretches due to crystal lattice constraints .

Methodological Recommendations

  • Structural Refinement : Use SHELXL for high-resolution X-ray data to resolve disorder or twinning issues .
  • Conformational Analysis : Apply Cremer-Pople coordinates for quantitative ring puckering comparisons .
  • Polymorph Screening : Combine SC-XRD with differential scanning calorimetry (DSC) to map thermodynamic stability .

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